3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
3-(3-Hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 2-sulfanylidene-1,3-thiazolidin-4-one core substituted with a 3-hydroxypropyl group at the N3 position. Rhodanine derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties . Its molecular formula is C₆H₉NO₂S₂, with a molecular weight of 191.27 g/mol .
Properties
CAS No. |
1823908-73-1 |
|---|---|
Molecular Formula |
C6H9NO2S2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H9NO2S2/c8-3-1-2-7-5(9)4-11-6(7)10/h8H,1-4H2 |
InChI Key |
QGFSYZBWYAIZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone precursor with a hydroxypropylating agent under controlled conditions. One common method involves the use of 3-chloropropanol as the hydroxypropylating agent, which reacts with the thiazolidinone precursor in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfanylidene moiety can be reduced to form thiol derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group and the sulfanylidene moiety play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ primarily in their N3 substituents, which modulate lipophilicity, electronic effects, and steric bulk. Below is a comparative analysis of select rhodanine derivatives:
Notes:
Crystallographic and Spectroscopic Insights
- Crystal Packing : The benzyl derivative forms intermolecular N···S interactions, stabilizing its lattice , while the hydroxypropyl analog’s hydroxyl group may promote hydrogen-bonded networks, as seen in similar hydroxylated structures .
- UV-Vis Spectra : The allyl-nitrobenzylidene derivative absorbs at λₘₐₓ = 420 nm due to its extended conjugation, whereas the hydroxypropyl analog’s spectrum remains unreported but likely lacks strong chromophores .
Biological Activity
3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be described by its chemical formula and structural representation. It belongs to the thiazolidinone class, which is known for various biological activities.
Chemical Information
| Property | Details |
|---|---|
| CAS Number | 1823908-73-1 |
| Molecular Formula | C₇H₁₃NOS₂ |
| Molecular Weight | 175.31 g/mol |
| Toxicity Information | Harmful if swallowed; causes skin and eye irritation |
Antioxidant Activity
Thiazolidinone derivatives have demonstrated significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage and various diseases . The antioxidant activity of this compound has been linked to its ability to enhance the body's defense mechanisms against oxidative damage.
Anticancer Properties
Studies have shown that thiazolidinones exhibit anticancer activity through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, a recent review highlighted the potential of thiazolidinone derivatives in targeting various cancer cell lines . Specific case studies have reported that derivatives similar to this compound can inhibit tumor growth in vivo.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. This compound may modulate pathways involved in inflammation, offering potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival . Case studies have shown efficacy against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their chemical structure. Modifications at specific positions on the thiazolidinone ring can enhance or diminish their pharmacological effects. For instance:
- Hydroxyl groups at the 3-position may enhance antioxidant activity.
- Substituents at the 2-position can influence antimicrobial potency.
Understanding these relationships is crucial for the rational design of new derivatives with improved efficacy .
Case Studies
- Anticancer Study : A study evaluated a series of thiazolidinone derivatives including this compound against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values below 10 µM for several derivatives.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
